molecular formula C11H8ClNO2 B10753485 Chloroacetoxyquinoline

Chloroacetoxyquinoline

Cat. No.: B10753485
M. Wt: 221.64 g/mol
InChI Key: JSJOTZXJKCXWQC-UHFFFAOYSA-N
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Description

Chloroacetoxyquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad range of biological activities, including antimicrobial, antimalarial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloroacetoxyquinoline typically involves the acylation of 2-amino-3-phenyl-4-quinolone with chloroacetyl chloride, followed by cyclization . This method provides a straightforward route to obtain the compound with high yields. The reaction conditions often include the use of an acid catalyst and a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Chloroacetoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of this compound can lead to the formation of hydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and hydroquinoline derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antimalarial properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Utilized in the development of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of chloroacetoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to stabilize hypoxia-inducible factor-1α (HIF-1α), leading to enhanced transcription of target genes involved in angiogenesis . The compound’s ability to chelate metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Clioquinol: Another 8-hydroxyquinoline derivative with antimicrobial properties.

    Broxyquinoline: Known for its antifungal activity.

    Iodoquinol: Used as an antiprotozoal agent.

Uniqueness

Chloroacetoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to stabilize HIF-1α and promote neovascularization sets it apart from other quinoline derivatives .

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) acetate

InChI

InChI=1S/C11H8ClNO2/c1-7(14)15-10-5-4-9(12)8-3-2-6-13-11(8)10/h2-6H,1H3

InChI Key

JSJOTZXJKCXWQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

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